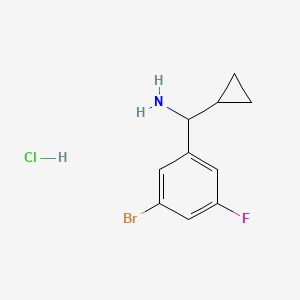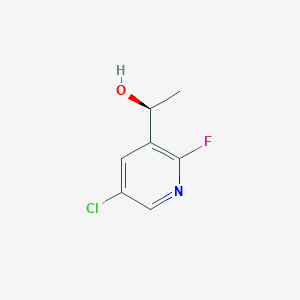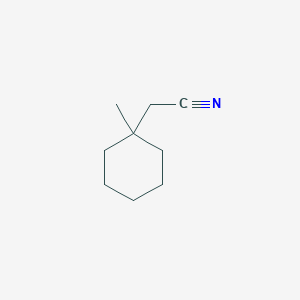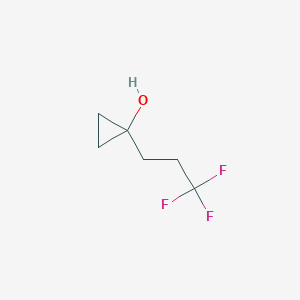
1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol is an organic compound with the molecular formula C6H9F3O It is characterized by the presence of a cyclopropane ring substituted with a trifluoropropyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with 3,3,3-trifluoropropylmagnesium bromide, followed by hydrolysis. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 1-(3,3,3-trifluoropropyl)cyclopropanone.
Reduction: Formation of 1-(3,3,3-trifluoropropyl)cyclopropane.
Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol involves its interaction with various molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
3,3,3-Trifluoro-1-propanol: Similar in structure but lacks the cyclopropane ring.
1-(3,3,3-Trifluoropropyl)cyclopropane: Similar but lacks the hydroxyl group.
Uniqueness: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol is unique due to the combination of the trifluoropropyl group and the cyclopropane ring, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H9F3O |
|---|---|
Molekulargewicht |
154.13 g/mol |
IUPAC-Name |
1-(3,3,3-trifluoropropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)4-3-5(10)1-2-5/h10H,1-4H2 |
InChI-Schlüssel |
WHVOWXOPHGOZCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
![2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid](/img/structure/B15322963.png)
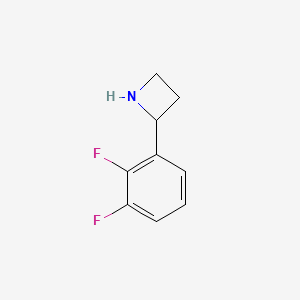


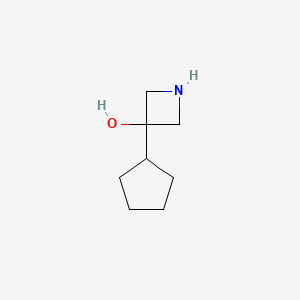


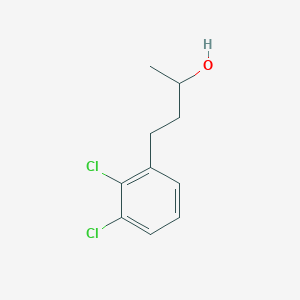

![4-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B15323021.png)
